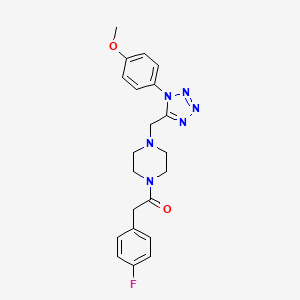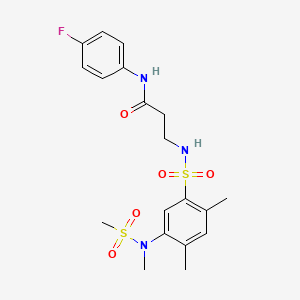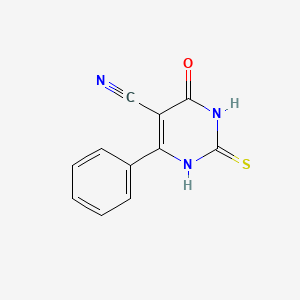
4-氧代-6-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C11H7N3OS . It has been studied for its antimicrobial and anticancer potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential . Another study reported the solvent effects on the reaction of aldehyde, ethylcyanoacetate, and thiourea for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a tetrahydropyrimidine ring, which also contains a carbonitrile group . The molecular weight of the compound is 229.26 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound typically involve the reaction of an aldehyde, ethylcyanoacetate, and thiourea .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.26 g/mol. It has a XLogP3-AA value of 1.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
科学研究应用
HIV 整合酶链转移抑制剂
Wadhwa、Jain 和 Jadhav (2020) 探索了作为潜在 HIV 整合酶链转移抑制剂的 4-氧代-6-取代苯基-2-硫代-1,2,3,4-四氢嘧啶-5-碳腈衍生物的设计、合成和评估。他们合成了 14 种衍生物并评估了它们的 HIV-1 整合酶抑制活性,发现三种化合物表现出显着的抑制作用,尽管没有一种在低于细胞毒性浓度的情况下对 HIV-1 和 HIV-2 具有活性 (Wadhwa, Jain, & Jadhav, 2020).
细胞毒性和抗菌活性
Ramadan、El‐Helw 和 Sallam (2019) 研究了一种嘧啶硫酮衍生物,重点关注其对碳亲电试剂和氮亲核试剂的反应性。他们发现该衍生物表现出有希望的抗肿瘤和抗菌活性 (Ramadan, El‐Helw, & Sallam, 2019).
合成和反应
Kappe 和 Roschger (1989) 研究了 Biginelli 化合物的各种反应,包括 6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的甲基化和酰基化。他们的工作促进了嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的合成,有助于理解这些衍生物的化学性质 (Kappe & Roschger, 1989).
抗氧化活性
Salem、Farhat、Errayes 和 Madkour (2015) 利用 6-(苯并[d][1,3]二氧杂环-5-基)-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-碳腈合成各种稠合杂环化合物。他们研究了这些新合成化合物的抗氧化活性,有助于这些衍生物在对抗氧化应激中的潜在应用 (Salem et al., 2015).
合成和细胞毒性评估
Atapour-Mashhad 等人 (2016) 合成了几种 6-氨基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-碳腈衍生物,并评估了它们对人乳腺癌和结肠癌细胞系的抗增殖活性。他们发现特定的衍生物降低了这些癌细胞的活力,表明在癌症治疗中具有潜在应用 (Atapour-Mashhad et al., 2016).
抗菌和抗结核剂
Walmik (2021) 合成了 1,2,3,4-四氢-4-氧代-6-(5-取代 2-苯基-1H-吲哚-3-基)-2-硫代氧嘧啶-5-碳腈的衍生物,并评估了它们的体外抗菌和抗结核活性。研究结果表明,其中一种化合物表现出有希望的特性,表明其作为抗菌和抗结核剂的潜在用途 (Walmik, 2021).
表面活性性质和生物活性
El-Sayed (2008) 探索了具有作为非离子表面活性剂的潜在应用的稠合嘧啶衍生物的合成。这些化合物表现出与市售抗生素药物相当的抗菌活性,表明它们适用于包括药物制造和化妆品在内的各种应用 (El-Sayed, 2008).
聚合物改性
Abdel-Naby 和 Youssef (1998) 研究了用 5-嘧啶碳腈改性聚氯乙烯 (PVC),提高了 PVC 的热稳定性并减少了 PVC 在紫外线下的变色。这表明此类衍生物在改善聚合物性能方面的潜在用途 (Abdel-Naby & Youssef, 1998).
作用机制
Target of Action
The primary target of the compound 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the HIV-1 integrase . This enzyme plays a crucial role in the replication cycle of the Human Immunodeficiency Virus-1 (HIV-1), a member of the retroviridae family and the primary causative agent of Acquired Immunodeficiency Syndrome (AIDS) .
Mode of Action
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile interacts with HIV-1 integrase, inhibiting its function . HIV-1 integrase is responsible for the incorporation of viral DNA into human chromosomal DNA by catalyzing two independent reactions, 3′-processing (3′-P) and strand transfer (ST) . By inhibiting these reactions, the compound prevents the integration of the viral DNA into the host’s genome, thus interrupting the replication cycle of the virus .
Biochemical Pathways
The inhibition of HIV-1 integrase by 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile affects the biochemical pathway of HIV replication . The interruption of the viral DNA integration into the host genome prevents the production of new virus particles . This disruption of the viral replication cycle could potentially lead to a decrease in viral load and slow down the progression of the disease .
Result of Action
The result of the action of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the significant inhibition of HIV-1 integrase . This inhibition disrupts the replication cycle of the virus, potentially leading to a decrease in viral load . It’s important to note that none of the derivatives of this compound were active against hiv-1 and hiv-2 below their cytotoxic concentration .
生化分析
Biochemical Properties
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of HIV-1 integrase . HIV-1 integrase is an enzyme responsible for the incorporation of viral DNA into the host’s chromosomal DNA, a critical step in the HIV replication cycle. The compound interacts with the integrase enzyme, inhibiting its strand transfer activity, which is essential for viral replication . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
The effects of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile on various cell types and cellular processes have been extensively studied . In HIV-infected cells, the compound inhibits viral replication by preventing the integration of viral DNA into the host genome . This inhibition leads to a decrease in viral load and an improvement in immune function. Additionally, the compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antiviral activity .
Molecular Mechanism
At the molecular level, 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects through a combination of enzyme inhibition and binding interactions with biomolecules . The compound binds to the active site of HIV-1 integrase, inhibiting its catalytic activity and preventing the integration of viral DNA into the host genome . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been studied in various laboratory settings . The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, with no significant loss of efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vary with different dosages . At lower doses, the compound effectively inhibits HIV-1 replication without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is involved in several metabolic pathways, primarily related to its role as an HIV-1 integrase inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination from the body . Additionally, the compound may interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, the compound is distributed to various subcellular compartments, including the nucleus, where it exerts its antiviral effects . The compound’s localization and accumulation within specific tissues may also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is critical for its activity and function . The compound is primarily localized in the nucleus, where it interacts with HIV-1 integrase and inhibits viral DNA integration . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Additionally, the compound may undergo further modifications that enhance its stability and activity within the nucleus .
属性
IUPAC Name |
4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXNEFZOFSGSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)
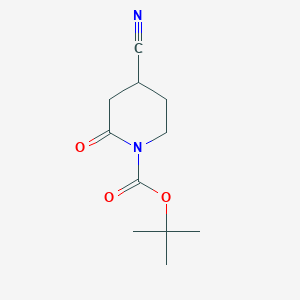

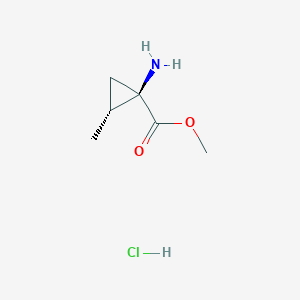
![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)
![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)

